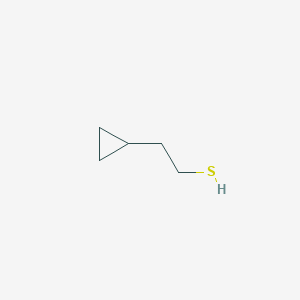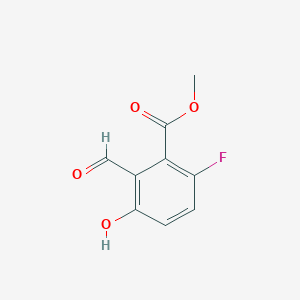
2-Cyclopropylethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylethane-1-thiol is an organic compound with the molecular formula C5H10S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. The cyclopropyl group in this compound is a three-membered ring, which imparts unique chemical properties due to the ring strain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclopropylethane-1-thiol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, and then treating the intermediate product with a base like sodium hydroxide to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Cyclopropylethyl disulfide.
Reduction: Regeneration of this compound from disulfides.
Substitution: Various substituted cyclopropylethyl derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study enzyme reactions and protein interactions.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.
Industry: Thiols are used in the production of polymers, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylethane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is due to the nucleophilic nature of the sulfur atom. In biological systems, thiols can interact with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but without the cyclopropyl group.
Cyclopropylmethanethiol: Another thiol with a cyclopropyl group but differing in the position of the thiol group.
2-Cyclopropylethanol: An alcohol with a similar structure but containing a hydroxyl group instead of a thiol group.
Uniqueness
2-Cyclopropylethane-1-thiol is unique due to the presence of both the cyclopropyl group and the thiol group. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. The thiol group provides nucleophilicity, allowing the compound to participate in various substitution and redox reactions. This combination of features makes this compound a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
2-cyclopropylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c6-4-3-5-1-2-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAJGCSABQAVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882631-46-0 |
Source


|
| Record name | 2-cyclopropylethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2771293.png)


![8-(2,3-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2771299.png)
![N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2771302.png)





![2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2771311.png)
![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)


